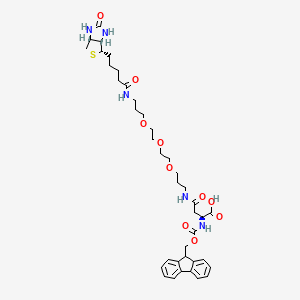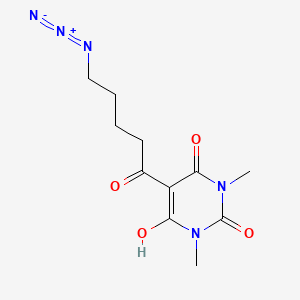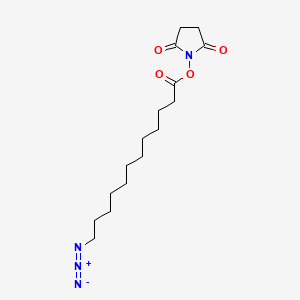
Fmoc-L-Arg(Bzl)(Pbf)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-L-Arg(Bzl)(Pbf)-OH” is a type of resin used in peptide synthesis . It’s often used in solid-phase peptide synthesis (SPPS), a method used to create peptides .
Synthesis Analysis
The synthesis of peptides using “Fmoc-L-Arg(Bzl)(Pbf)-OH” involves attaching the Fmoc-protected amino acid to a resin, followed by a series of deprotection and coupling steps . The quality of this resin has been confirmed by the successful synthesis of a 21mer peptide related to myelin oligodendrocyte glycoprotein (35-55), with an Fmoc-Val-Wang resin made from the same batch of base resin .Chemical Reactions Analysis
The chemical reactions involving “Fmoc-L-Arg(Bzl)(Pbf)-OH” are typically those associated with peptide synthesis. This includes the coupling of amino acids and the removal of protecting groups .Physical And Chemical Properties Analysis
“Fmoc-L-Arg(Bzl)(Pbf)-OH” appears as white, beige or yellow beads . It has a loading of 0.30 - 0.80 mmol/g and a particle size of approximately 100 - 200 mesh .Aplicaciones Científicas De Investigación
Fmoc-L-Arg(Bzl)(Pbf)-OH: Scientific Research Applications
Peptide Synthesis: Fmoc-L-Arg(Bzl)(Pbf)-OH is commonly used in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protection for the amino group during the synthesis process, allowing for the sequential addition of amino acids without unwanted side reactions .
Self-Assembly Studies: This compound has been studied for its ability to self-assemble, which is a critical property for the development of biomaterials. Self-assembled peptide gels, for example, have potential applications in drug delivery and tissue engineering .
Cleavage and Deprotection: After peptide synthesis, Fmoc groups are removed during the cleavage and deprotection steps. The efficiency and conditions of these processes are crucial for obtaining the desired peptides with high purity .
Solid-Phase Peptide Synthesis (SPPS): Fmoc-L-Arg(Bzl)(Pbf)-OH is utilized in solid-phase peptide synthesis, a method preferred for synthesizing peptides in both research and industrial settings due to its efficiency and scalability .
Mecanismo De Acción
Target of Action
Fmoc-L-Arg(Bzl)(Pbf)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that require the incorporation of the arginine residue . The role of this compound is to provide a protected form of the arginine amino acid that can be incorporated into the peptide chain and later deprotected .
Mode of Action
The compound Fmoc-L-Arg(Bzl)(Pbf)-OH interacts with its targets through a process known as Solid Phase Peptide Synthesis (SPPS) . In this process, the Fmoc group of the compound is removed, allowing the free amine group of the arginine residue to form a peptide bond with the carboxyl group of the next amino acid in the sequence . The Bzl and Pbf groups remain attached to the arginine residue during this process, protecting the guanidine group of the arginine from reacting .
Biochemical Pathways
The main biochemical pathway affected by Fmoc-L-Arg(Bzl)(Pbf)-OH is the synthesis of peptides . The compound allows for the specific incorporation of the arginine residue into the peptide chain, influencing the structure and function of the resulting peptide .
Pharmacokinetics
It’s worth noting that the compound’s properties, such as its stability and solubility, can impact its effectiveness in peptide synthesis .
Result of Action
The result of the action of Fmoc-L-Arg(Bzl)(Pbf)-OH is the successful incorporation of the arginine residue into the peptide chain . This can influence the biological activity of the peptide, as arginine is often involved in protein-protein interactions and can carry a positive charge at physiological pH .
Action Environment
The action of Fmoc-L-Arg(Bzl)(Pbf)-OH is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can impact the efficiency of the Fmoc deprotection and peptide bond formation processes . Additionally, the choice of solvent can affect the solubility of the compound and thus the efficiency of the reaction .
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-5-[[N'-benzyl-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H46N4O7S/c1-25-26(2)37(27(3)33-22-41(4,5)52-36(25)33)53(49,50)45-39(43-23-28-14-7-6-8-15-28)42-21-13-20-35(38(46)47)44-40(48)51-24-34-31-18-11-9-16-29(31)30-17-10-12-19-32(30)34/h6-12,14-19,34-35H,13,20-24H2,1-5H3,(H,44,48)(H,46,47)(H2,42,43,45)/t35-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPHHMKBTYTFRC-DHUJRADRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC3=CC=CC=C3)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H46N4O7S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

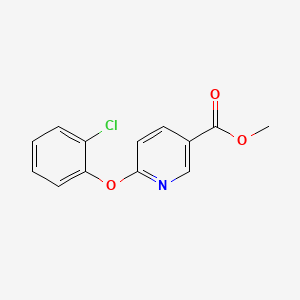
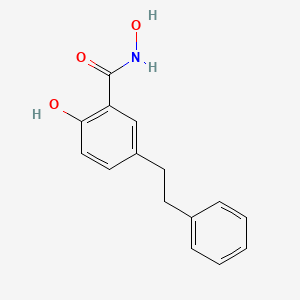
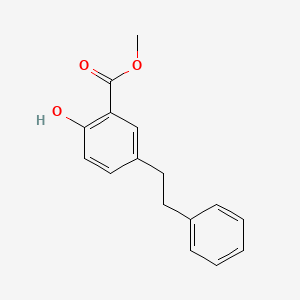
![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)
